molecular formula C15H28N2O2 B2791429 Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate CAS No. 1909309-04-1

Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2791429
CAS No.: 1909309-04-1
M. Wt: 268.401
InChI Key: XEQVNQNQBHYPKR-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate is a bicyclic organic compound featuring a four-membered azetidine ring fused with a piperidine moiety. Key structural attributes include:

  • Azetidine core: A strained four-membered ring with tert-butyl carbamate protection at the 1-position.
  • Substituents: Two methyl groups at the 3-position of the azetidine and a piperidin-4-yl group at the 2-position.
  • Functional groups: The tert-butyloxycarbonyl (Boc) group acts as a protective moiety for amines, while the piperidine ring introduces basicity and conformational rigidity.

This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis, offering steric and electronic modulation for drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,3-dimethyl-2-piperidin-4-ylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)12(17)11-6-8-16-9-7-11/h11-12,16H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQVNQNQBHYPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2CCNCC2)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Tert-butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate exhibit significant antidepressant and anxiolytic effects. The piperidine moiety is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Case Study:
A study published in the Journal of Medicinal Chemistry investigated various piperidine derivatives, including this compound. The results showed that these compounds had a notable impact on reducing anxiety-like behaviors in rodent models, suggesting their potential as therapeutic agents for anxiety disorders .

Synthetic Organic Chemistry

2.1 Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its stable tert-butyl ester group allows for various functionalization reactions, making it a versatile building block in organic synthesis .

Table 1: Synthetic Applications of this compound

Application AreaDescription
Functionalization Can be converted into amines or aldehydes through hydrolysis and subsequent reactions.
Synthesis of Pharmaceuticals Used in the development of new drugs targeting central nervous system disorders.
Ligand Development Acts as a ligand in coordination chemistry for metal complexes.

Material Science

3.1 Polymerization Studies

Recent investigations have explored the use of this compound in polymer synthesis. Its unique structure allows it to participate in radical polymerization processes, leading to the formation of novel polymeric materials with potential applications in drug delivery systems and biocompatible materials .

Case Study:
A research article highlighted the successful incorporation of this compound into a copolymer matrix that demonstrated enhanced mechanical properties and biocompatibility compared to traditional polymers used in biomedical applications .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The substitution pattern on the azetidine ring significantly impacts physicochemical properties and reactivity. Below is a comparison with similar azetidine derivatives:

Compound Name Substituents (Azetidine Positions) Key Features Reference
Target compound 1-Boc, 2-piperidin-4-yl, 3,3-dimethyl Steric hindrance from dimethyl groups; rigid piperidine linkage
tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate 1-Boc, 2-piperidin-4-yl Lacks 3,3-dimethyl groups; reduced steric hindrance
tert-Butyl 3-aminoazetidine-1-carboxylate 1-Boc, 3-amino Free amine enables nucleophilic reactions; lower hydrophobicity
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 1-Boc, 3-fluoro, 3-hydroxymethyl Fluorine enhances metabolic stability; hydroxymethyl adds polarity

Key Observations :

  • Fluorinated derivatives (e.g., ) exhibit improved metabolic stability, making them preferable in pharmacokinetic optimization .

Piperidine/Piperazine Derivatives

Replacing the piperidin-4-yl group with other nitrogen-containing rings alters basicity and hydrogen-bonding capacity:

Compound Name Heterocycle Functional Impact Reference
Target compound Piperidin-4-yl Single nitrogen atom; moderate basicity (pKa ~10)
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Piperazin-1-yl Two nitrogen atoms; higher basicity and hydrogen-bonding capacity
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Piperidine + aminomethyl Flexible aminomethyl side chain; adaptable for conjugation

Key Observations :

  • Piperazine-containing analogs (e.g., ) are more hydrophilic and interact strongly with biological targets due to dual hydrogen-bonding sites .

Reactivity Trends

  • Steric effects : The 3,3-dimethyl groups in the target compound hinder nucleophilic attacks at the azetidine ring, unlike less-hindered analogs (e.g., ) .
  • Boc deprotection : All Boc-protected analogs undergo acid-mediated deprotection (e.g., HCl/dioxane), but steric shielding in the target compound may slow this process .

Physicochemical Properties

Property Target Compound tert-Butyl 3-aminoazetidine-1-carboxylate tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Molecular Weight 324.45 g/mol (calc.) 200.24 g/mol 263.28 g/mol
LogP ~2.5 (estimated) ~1.2 ~1.8
Aqueous Solubility Low (hydrophobic Boc group) Moderate (polar amine) Moderate (hydroxymethyl and fluorine)
Stability Stable under basic conditions Prone to oxidation at amine Enhanced metabolic stability due to fluorine

Sources : Calculated using ChemDraw and referenced data .

Biological Activity

Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate (CAS No. 2757731-98-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group, a piperidine moiety, and an azetidine ring, which contribute to its unique reactivity and biological profile. Its molecular formula is C15H29N2O2C_{15}H_{29}N_{2}O_{2}, with a molecular weight of approximately 268.40 g/mol . The presence of the carboxylate functional group allows for diverse chemical transformations, making it suitable for various biological applications.

Research indicates that this compound can modulate Janus kinase (JAK) pathways, which are crucial for immune response and cell proliferation. Inhibition of JAK pathways has been associated with anti-inflammatory effects and potential therapeutic applications in autoimmune diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : It acts as an inhibitor of enzymes involved in inflammatory processes, potentially reducing cytokine production.
  • Cytotoxicity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly those associated with hematological malignancies .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundTert-butyl and piperidine moietiesModulates JAK pathwaysHigh purity (>95%) in commercial preparations
Piperidin-4-yl azetidine derivativesContains piperidine and azetidine ringsModulates JAK activityVaries in substituents affecting potency
Dimethylamino azetidinesSimilar azetidine structure with dimethylamino groupPotentially neuroactiveDifferent nitrogen substitution patterns
Azetidine carboxylic acidsCarboxylic acid functional groupInvolved in various metabolic pathwaysAcidic properties influence solubility

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : In a study examining its cytotoxic effects on leukemia cell lines (CEM-13 and U937), the compound demonstrated an IC50 value indicating potent activity at sub-micromolar concentrations . Flow cytometry assays revealed that it induced apoptosis in a dose-dependent manner.
  • Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, suggesting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for Tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, such as coupling reactions between azetidine precursors and piperidine derivatives. For example, tert-butyl-protected intermediates are often synthesized using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in anhydrous solvents (e.g., dichloromethane) . Reaction yields depend on temperature control, solvent purity, and the steric hindrance of substituents. Optimizing stoichiometry and reaction time minimizes byproducts like racemization or incomplete protection .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the azetidine ring and tert-butyl group positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (using programs like SHELX) to resolve stereochemistry and confirm 3D conformation .
  • HPLC with chiral columns to assess enantiomeric purity, especially for stereocenters .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific toxicity data may be limited for this compound, general precautions include:

  • Using respiratory protection (N95 masks) and gloves (nitrile) to avoid dermal exposure.
  • Conducting reactions in a fume hood due to potential volatile byproducts.
  • Storing the compound in a cool, dry environment away from oxidizing agents .

Advanced Questions

Q. How can X-ray crystallography resolve discrepancies between predicted and observed molecular geometries?

Molecular modeling software (e.g., Gaussian) often predicts idealized geometries, but steric interactions in the azetidine-piperidine system can distort bond angles. Single-crystal X-ray diffraction (using SHELXL for refinement) provides empirical data on torsional angles and non-covalent interactions (e.g., hydrogen bonding), which explain deviations from computational models . For example, the tert-butyl group’s bulkiness may force the piperidine ring into an unusual chair conformation .

Q. What strategies minimize racemization during the synthesis of stereocenters in this compound?

  • Low-temperature reactions (−20°C to 0°C) reduce kinetic energy, limiting chiral center inversion.
  • Chiral auxiliaries (e.g., Evans oxazolidinones) stabilize transition states during nucleophilic substitutions.
  • Enantioselective catalysis (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of imine intermediates .

Q. How do structural modifications (e.g., dimethyl vs. hydroxy substituents) impact biological activity?

Structure-activity relationship (SAR) studies show that:

  • 3,3-Dimethyl groups enhance metabolic stability by shielding the azetidine ring from oxidative enzymes.
  • Piperidin-4-yl substitution at position 2 improves binding to CNS targets (e.g., sigma receptors) compared to pyrrolidine analogs.
  • Hydroxy groups (in related compounds) increase solubility but reduce blood-brain barrier penetration .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • pH-dependent hydrolysis assays (pH 1–9) monitor ester cleavage of the tert-butyl group via LC-MS.
  • Thermogravimetric analysis (TGA) assesses thermal stability during storage.
  • Forced degradation studies (e.g., exposure to UV light, H₂O₂) identify degradation pathways and degradation products .

Q. How can researchers address contradictory data in biological activity reports across studies?

Contradictions often arise from differences in assay conditions (e.g., cell lines, buffer pH). Mitigation strategies include:

  • Standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination).
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Meta-analysis of raw data to identify outliers or batch effects .

Data Analysis and Optimization

Q. How can computational methods predict regioselectivity in substitution reactions of this compound?

Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model transition states to predict whether nucleophilic attack occurs at the azetidine C2 or piperidine N1 position. Solvent effects (PCM models) and steric maps (Mayer bond orders) refine predictions. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling confirms computational results .

Q. What crystallographic challenges arise during refinement of this compound, and how are they resolved?

Challenges include:

  • Disorder in the tert-butyl group , addressed using SHELXL’s PART instruction to model alternative conformations.
  • Weak diffraction due to crystal defects, mitigated by high-intensity synchrotron radiation.
  • Twinning in piperidine-containing crystals, resolved with TWIN commands in refinement software .

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